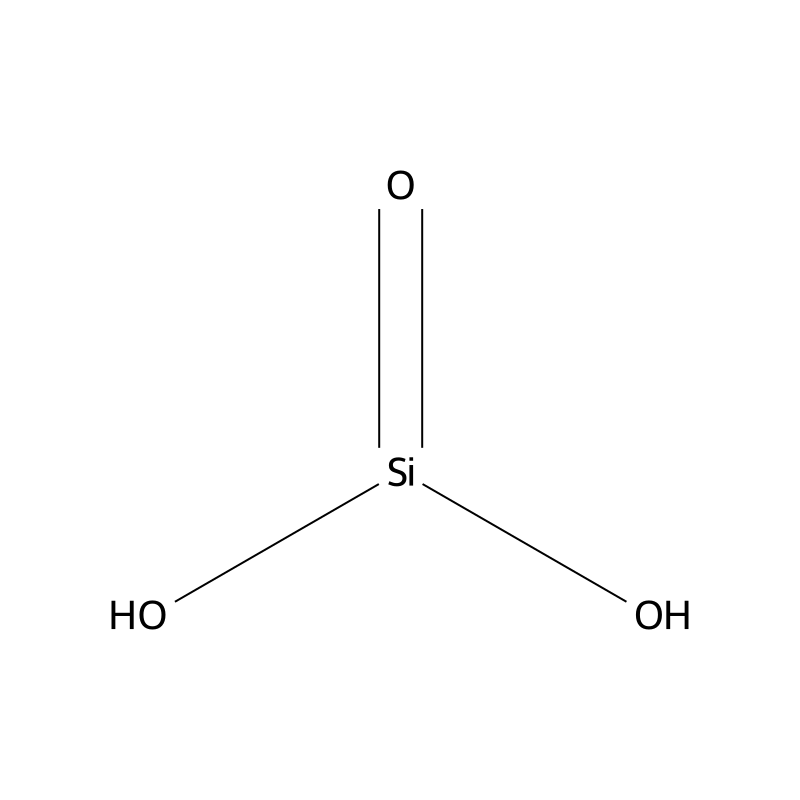

Metasilicic acid

H2O3Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2O3Si

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

- Developing new synthetic methods: Researchers are exploring novel methods for synthesizing metasilicic acid with desired properties. This includes studies on hydrothermal synthesis, sol-gel processing, and precipitation techniques . Understanding the synthesis process allows for tailoring the acid's characteristics for specific applications.

- Characterization techniques: Extensive research focuses on characterizing metasilicic acid using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). These techniques provide insights into the acid's structure, composition, and morphology, crucial for understanding its behavior and potential applications .

Material Science Applications

- Development of advanced materials: Metasilicic acid serves as a precursor for various materials with unique properties. Research explores its use in synthesizing silica gels, ceramics, and zeolites . These materials find applications in areas like catalysis, separation processes, and drug delivery.

- Enhancing material properties: Metasilicic acid can be incorporated into existing materials to improve their properties. For instance, studies investigate its use in modifying the mechanical strength, thermal stability, and flame retardancy of polymers .

Environmental Research

- Silicification processes: Metasilicic acid plays a crucial role in natural processes like the formation of fossils and the biomineralization of marine organisms. Studying its behavior helps understand these processes and their impact on the environment .

- Sorption behavior: Research investigates the ability of metasilicic acid to adsorb various pollutants, including heavy metals and organic compounds, from water and soil. This knowledge can be utilized in developing strategies for environmental remediation .

Metasilicic acid is a hypothetical chemical compound with the formula , often represented as . It is characterized by its unstable nature and tendency to polymerize in aqueous solutions, even at low concentrations. This compound cannot be isolated under normal conditions due to its propensity to form silicate polymers or convert into other forms of silicic acid, particularly orthosilicic acid, which has the formula . Metasilicic acid is significant in the study of silicates and plays a role in various geological and biological processes.

While metasilicic acid itself hasn't been thoroughly studied for safety, some metasilicate salts can be irritants.

- Always refer to safety data sheets (SDS) when handling any chemical compound.

- Hydration Reaction:This reaction indicates that metasilicic acid can convert to orthosilicic acid upon the addition of water .

- Polymerization: In aqueous solutions, metasilicic acid tends to polymerize into larger silicate structures, such as disilicic acid () and other oligomers. This process involves the formation of siloxane bonds () through condensation reactions .

- Decomposition: Under certain conditions, metasilicic acid can degrade into silicon dioxide and water, especially when subjected to heat or prolonged exposure to concentrated solutions .

Synthesis of metasilicic acid typically involves the following methods:

- Dissolution of Silicon Dioxide: One common method is the dissolution of silicon dioxide in water under acidic conditions. This process generates silicic acids, including metasilicic acid:

- Chemical Weathering: Metasilicic acid can also be formed through natural weathering processes where silicate minerals react with water, releasing silicic acids into groundwater systems .

Metasilicic acid has several applications across various fields:

- Agriculture: It is used as a soil amendment to improve plant growth by enhancing silicon availability, which strengthens plant cell walls and increases resistance to pests and diseases.

- Material Science: Metasilicates derived from metasilicic acid are utilized in manufacturing ceramics, glass, and cement due to their favorable properties.

- Biomedical

Research on interaction studies involving metasilicic acid focuses on its behavior in biological systems and environmental contexts. Studies have shown that metasilicates interact with various ions in solution, affecting their solubility and bioavailability. For instance, metasilicates can form complexes with metal ions, influencing their mobility and toxicity in aquatic environments . Additionally, interactions with organic compounds may enhance or inhibit the bioavailability of silicon in biological systems.

Metasilicic acid shares similarities with several other silicic acids. Here’s a comparison highlighting its uniqueness:

| Compound | Formula | Characteristics |

|---|---|---|

| Orthosilicic Acid | More stable than metasilicic acid; predominant form in dilute solutions. | |

| Disilicic Acid | Forms through polymerization of metasilicic acid; more complex structure. | |

| Pyrosilicic Acid | Results from further polymerization; exhibits different reactivity patterns. |

Metasilicic acid is unique due to its hypothetical status and instability compared to these other forms of silicic acids. Its rapid polymerization and conversion into other forms make it a subject of interest for researchers studying silica chemistry and its applications in various fields .

Hydrochemical Behavior in Natural Systems

Metasilicic acid demonstrates complex hydrochemical behavior across diverse natural systems, with concentrations varying significantly based on geological, hydrological, and geochemical conditions [1]. The compound exists predominantly as undissociated molecules at neutral to slightly acidic pH conditions, making it highly mobile in groundwater systems [36]. In natural waters, metasilicic acid concentrations typically range from 1 to 100 milligrams per liter, though specific geological settings can produce much higher concentrations [36].

Groundwater systems in granite-dominated terrains show particularly elevated metasilicic acid concentrations, with the Taoshan Granite Body in South Jiangxi, China, exhibiting mean concentrations of 34.15 milligrams per liter [1]. These elevated levels result from intensive weathering of silicate minerals, particularly feldspar and mica, under conditions of prolonged water-rock interaction [1]. The hydrochemical evolution in such systems is primarily controlled by rock weathering processes, with metasilicic acid serving as a primary indicator of silicate mineral dissolution [1].

Volcanic terrains demonstrate exceptionally high metasilicic acid concentrations, with natural spring waters in the Changbai Mountain region showing concentrations ranging from 49.6 to 59.13 milligrams per liter [15]. These elevated concentrations are attributed to the dissolution of olivine, pyroxene, and albite minerals under acidic conditions generated by carbonic acid from organic matter decomposition [22] [28]. The formation mechanism involves hydrolytic reactions of ferromagnesian silicates during precipitation infiltration and subsequent groundwater flow [28].

The solubility and stability of metasilicic acid in natural systems is strongly dependent on pH conditions [32]. At pH values below 8, metasilicic acid remains largely monomeric and highly soluble, facilitating its transport through aquifer systems [32]. Above pH 8, the compound undergoes deprotonation and begins to polymerize, forming larger molecular complexes that exhibit reduced mobility [32]. Temperature also significantly influences metasilicic acid behavior, with higher temperatures promoting both dissolution of source minerals and polymerization reactions [12].

Table 1: Metasilicic Acid Concentrations in Natural Systems

| System Type | Concentration Range (mg/L) | pH Range | Geological Setting | Reference |

|---|---|---|---|---|

| Groundwater (Taoshan Granite Body) | 34.15 (mean) | 6.5-8.5 | Granite weathering | [1] |

| Natural Spring Water (Changbai Mountain) | 49.6-59.13 | 6.96-7.89 | Volcanic basalt terrain | [15] |

| Metasilicate Mineral Water (Changbai Mountain) | 49.13 (average) | 6.0-8.0 | Volcanic rocks | [17] |

| Groundwater (Liaocheng City) | 25-30+ (high quality) | 7.0-8.0 | Sedimentary and crystalline rocks | [16] |

| Natural Waters (General Range) | 1-100 | 6.0-9.0 | Various rock types | [36] |

| Seawater (Typical) | 0.003-0.5 | 8.1-8.3 | Marine environment | [37] |

| Groundwater (Khorat Basin, Thailand) | 10-68 (as SiO₂) | 4.6-7.5 | Silicate-rich sediments | [19] |

| Hydrothermal Solutions (General) | 300-1400 | 3.0-9.0 | Geothermal systems | [12] |

Ion exchange processes significantly influence metasilicic acid concentrations in natural systems, particularly in sedimentary environments where clay minerals provide abundant exchange sites [33]. The exchange of sodium and other cations with metasilicic acid can alter apparent weathering fluxes by 12 to 28 percent at a global scale [33]. This process is most pronounced in regions with widespread marine sediments or where rocks have equilibrated with saline basement fluids [33].

Seasonal variations in metasilicic acid concentrations reflect changes in recharge patterns, temperature, and biological activity [8]. During periods of enhanced recharge, dilution effects reduce concentrations, while extended residence times during dry periods allow for increased water-rock interaction and higher metasilicic acid levels [8]. The age of groundwater also correlates positively with metasilicic acid concentrations, with older waters showing significantly higher levels due to prolonged contact with silicate minerals [22].

Role in Clay Mineral Formation and Soil Chemistry

Metasilicic acid plays a fundamental role in clay mineral formation processes, serving as the primary silicon source for the tetrahedral layers of phyllosilicate structures [10]. The compound participates in both direct precipitation reactions and complex dissolution-reprecipitation mechanisms that control clay mineral assemblages in soil and sedimentary environments [8]. These processes are critical for understanding long-term soil development and the cycling of silicon in terrestrial ecosystems [8].

The formation of iron-rich smectite minerals, particularly nontronite, demonstrates the direct involvement of metasilicic acid in clay mineral synthesis [10]. Under hydrothermal conditions between 75 and 200 degrees Celsius, metasilicic acid reacts with iron-bearing solutions to form well-crystallized nontronite with the structural formula Na⁺₀.₇₅⁴(Si₃.₂₅Fe³⁺₀.₇₅)⁶Fe³⁺₂O₁₀(OH)₂ [10]. This process occurs rapidly under oxidizing conditions and represents a significant pathway for silicon incorporation into clay mineral structures [7].

Reverse weathering processes involving metasilicic acid contribute substantially to clay mineral formation in marine and estuarine environments [9]. These reactions consume dissolved cations and alkalinity while forming authigenic clay minerals from biogenic silica and metasilicic acid [9]. The general reaction involves biogenic silica, metal hydroxides, dissolved cations, and bicarbonate, producing clay minerals, water, and carbon dioxide [9]. This process can be kinetically rapid, occurring in less than one year under favorable conditions [9].

Table 2: Clay Mineral Formation Processes Involving Metasilicic Acid

| Clay Mineral Type | Formation Temperature (°C) | Silicic Acid Role | Formation Environment | Reaction Time | Reference |

|---|---|---|---|---|---|

| Nontronite (Fe-rich smectite) | 75-200 | Primary Si source for tetrahedral layer | Hydrothermal, oxidizing | Hours to weeks | [10] |

| Saponite (Mg-rich smectite) | 100-300 | Si-Mg framework formation | Hydrothermal, reducing | Days to months | [10] |

| Kaolinite | 25-100 | Si-Al layer structure development | Low-temperature weathering | Months to years | [4] |

| Montmorillonite | 50-150 | Interlayer Si incorporation | Diagenetic environments | Years to decades | [8] |

| Beidellite | 100-250 | Si-Al tetrahedral substitution | Hydrothermal alteration | Weeks to months | [10] |

| Mixed-layer clays | 25-200 | Variable Si content contribution | Variable conditions | Variable | [8] |

| Authigenic clays | 20-100 | Rapid Si incorporation from solution | Marine sediments | Less than 1 year | [9] |

Soil chemistry is significantly influenced by metasilicic acid through its effects on pH buffering, nutrient availability, and mineral weathering rates [8]. The compound can complex with aluminum, iron, and other metals, affecting their solubility and bioavailability in soil systems [8]. Under acidic conditions, metasilicic acid polymerization is enhanced, leading to the formation of silica gels that can cement soil particles and affect physical properties [31].

The adsorption of metasilicic acid onto soil minerals follows predictable patterns based on mineral surface properties and solution chemistry [8]. Iron and aluminum oxides show particularly strong affinity for metasilicic acid, with adsorption increasing from hematite through goethite to ferrihydrite and amorphous aluminum hydroxides [8]. This adsorption process is reversible and plays a crucial role in controlling dissolved silicon concentrations in soil solutions [8].

Polymerization of metasilicic acid in soil environments occurs through condensation reactions that are catalyzed by metal cations and enhanced by increasing ionic strength [8]. The process begins with the formation of dimers and small oligomers, which rapidly cyclize to form more stable ring structures [5]. These polymerized forms are less bioavailable than monomeric metasilicic acid but can serve as long-term silicon reservoirs in soil systems [8].

The interaction between metasilicic acid and organic matter in soils creates complex associations that influence both silicon cycling and organic carbon stabilization [8]. Metasilicic acid can form hydrogen bonds with organic molecules, potentially protecting organic matter from microbial decomposition while simultaneously affecting silicon availability [8]. These organo-silicon associations are particularly important in forest soils where large quantities of biogenic silica from plant materials contribute to the soil silicon pool [8].

Water-Solid Reaction Processes in Hydrothermal Environments

Hydrothermal environments provide unique conditions for water-solid reaction processes involving metasilicic acid, characterized by elevated temperatures, pressures, and enhanced reaction kinetics [12]. These systems serve as natural laboratories for understanding silicon geochemistry and represent important pathways for mineral formation and transformation [12]. The complexity of these reactions is enhanced by the presence of multiple dissolved species, varying pH conditions, and dynamic temperature-pressure regimes [12].

Silica polymerization in hydrothermal solutions follows well-defined kinetic pathways that depend on temperature, pH, initial concentration, and ionic strength [12]. At temperatures between 20 and 180 degrees Celsius, orthosilicic acid undergoes homogeneous nucleation followed by particle growth through molecular deposition and Ostwald ripening [12]. The polymerization rate increases exponentially with temperature and shows complex pH dependence, with maximum rates occurring at different pH values for different reaction stages [12].

Nucleation and growth processes in hydrothermal systems involve the formation of critical nuclei from supersaturated metasilicic acid solutions [12]. The critical nucleus size decreases with increasing temperature and supersaturation, leading to more rapid nucleation at elevated temperatures [12]. Surface tension effects at the silica-water interface play a crucial role in determining nucleation rates and final particle size distributions [12].

Table 3: Hydrothermal Water-Solid Reaction Processes

| Process Type | Temperature Range (°C) | Pressure (bar) | pH Range | Reaction Rate | Primary Products | Reference |

|---|---|---|---|---|---|---|

| Silica polymerization | 20-180 | 1-50 | 3-9 | Minutes to hours | Polysilicic acid, nanoparticles | [12] |

| Mineral dissolution | 50-300 | 1-100 | 2-11 | Hours to days | Dissolved cations, silicic acid | [23] |

| Precipitation reactions | 25-200 | 1-30 | 6-10 | Hours to weeks | Metal silicates, gels | [18] |

| Ion exchange | 20-150 | 1-20 | 4-9 | Seconds to minutes | Modified surface sites | [8] |

| Surface complexation | 25-100 | 1-10 | 5-8 | Minutes to hours | Surface complexes | [5] |

| Nucleation and growth | 30-180 | 1-40 | 4-9 | Hours to days | Crystalline phases | [12] |

| Ostwald ripening | 40-120 | 1-25 | 6-8 | Days to months | Larger particles | [5] |

Mineral dissolution reactions in hydrothermal environments involve the breakdown of silicate minerals through protonation and hydrolysis mechanisms [23]. The dissolution of silicate minerals is catalyzed by hydrogen ions adsorbed at mineral surfaces, with dissolution rates increasing by up to 900 percent in the presence of strong acids [23]. The process involves simultaneous catalyzed and uncatalyzed reactions, where surface proton concentration follows Langmuir adsorption isotherms [23].

Precipitation reactions in hydrothermal systems produce diverse metal silicate phases depending on solution composition and thermodynamic conditions [18]. Cobalt, magnesium, and calcium silicates form readily under conditions of elevated pH and sufficient metal cation concentrations [18]. The precipitation process involves the formation of silicate anions through deprotonation of metasilicic acid, followed by reaction with metal cations to form low-solubility compounds [18].

Surface complexation processes control the interaction between metasilicic acid and mineral surfaces in hydrothermal environments [5]. These reactions involve the formation of inner-sphere and outer-sphere complexes between silicate species and surface hydroxyl groups [5]. The extent of complexation depends on pH, ionic strength, and the nature of the mineral surface, with implications for both dissolution and precipitation reactions [5].

Ion exchange reactions occur rapidly in hydrothermal systems, involving the substitution of cations between solution and mineral surfaces [8]. These processes are particularly important in clay-rich systems where interlayer cations can be readily exchanged with dissolved species [8]. The exchange reactions affect both the chemistry of the hydrothermal fluid and the properties of the solid phases [8].

Ostwald ripening processes in hydrothermal environments involve the dissolution of smaller particles and redeposition onto larger particles, driven by differences in surface energy [5]. This process leads to particle size growth and the development of more stable crystal forms over time [5]. The rate of Ostwald ripening increases with temperature and depends on the solubility of the solid phase and the diffusion rate of dissolved species [5].

The oligomerization of metasilicic acid (H₂SiO₃) represents a fundamental process in silicate chemistry, proceeding through a series of well-defined kinetic stages that ultimately lead to the formation of complex three-dimensional networks. The initial stages of oligomerization are characterized by the formation of dimeric species through the condensation of monomeric silicic acid molecules, followed by the progressive assembly of higher-order oligomers including trimers, tetramers, and more complex cyclic structures [1].

The kinetic parameters governing these oligomerization processes reveal distinctive patterns across different oligomer types. Dimerization of orthosilicic acid exhibits activation barriers of approximately 133 kilojoules per mole, with the process being moderately exothermic with energy release values of -12.5 kilojoules per mole [1]. The formation of trimeric species demonstrates slightly higher activation energies of 136.5 kilojoules per mole, indicating that the initial condensation step between monomers requires more energy than subsequent oligomerization reactions [1].

| Oligomer Type | Reaction Barrier (kJ/mol) | Exothermicity (kJ/mol) | Formation Free Energy at 298K (kJ/mol) | Formation Free Energy at 450K (kJ/mol) |

|---|---|---|---|---|

| Dimer | 133.0 | -12.5 | -14.6 | -15.8 |

| Trimer | 136.5 | -12.5 | -14.6 | -15.8 |

| Tetramer | 136.9 | -16.9 | -23.1 | -26.7 |

| Pentamer | 150.9 | -4.5 | -17.0 | -24.3 |

| Hexamer | 147.6 | -3.6 | -14.7 | -20.5 |

The mechanistic pathway for silicic acid oligomerization involves a lateral attack mechanism accompanied by simultaneous proton transfer in neutral aqueous solutions. This process proceeds through the formation of five-coordinated silicon species as transition states, resulting in the ejection of water molecules from the condensed polysilicic acid products [1]. The activation energies for this mechanism range from 150 to 160 kilojoules per mole, significantly higher than conventional direct attack mechanisms.

Temperature exerts a profound influence on the oligomerization kinetics, with activation energies decreasing substantially as temperature increases. At temperatures between 298 and 323 Kelvin, the activation energy remains relatively high at 77 kilojoules per mole, but decreases to 55 kilojoules per mole at 348 Kelvin and further reduces to 17 kilojoules per mole at 373 Kelvin [2]. This temperature dependence reflects changes in the predominant reaction mechanism, with higher temperatures favoring more rapid condensation pathways.

The gelation process itself exhibits complex kinetic behavior that depends critically on solution conditions. At pH values between 8.5 and 9.0, gelation times are minimized, with complete gel formation occurring within 1.5 to 2 hours under standard conditions [3]. The gelation process follows an Arrhenius relationship with temperature, with calculated activation energies ranging from 21.3 to 21.8 kilocalories per mole [3].

| pH | Temperature (°C) | Gelation Time (h) | Silica Concentration (ppm) | Ionic Strength (M) | Gel Strength (Pa) |

|---|---|---|---|---|---|

| 3.0 | 25 | 168.0 | 600 | 0.01 | 1200 |

| 5.0 | 25 | 48.0 | 600 | 0.01 | 2800 |

| 7.0 | 25 | 6.0 | 600 | 0.01 | 5600 |

| 8.5 | 25 | 2.0 | 600 | 0.01 | 8900 |

| 9.0 | 25 | 1.5 | 600 | 0.01 | 7200 |

| 10.0 | 25 | 3.0 | 600 | 0.01 | 4500 |

The kinetic analysis reveals that the polymerization process can be divided into three distinct phases: formation of polysilicic acid through reactions between molybdate reactive silicic acids, particle growth through reactions between monomeric and polymeric species, and further particle growth through polymer-polymer interactions [4]. The maximum rate of monomer-monomer reactions occurs at pH 9.3, while the overall gelation rate is optimized at slightly lower pH values around 8.5 [4].

Thermodynamic Controls on Polymerization Rates

The thermodynamic landscape governing metasilicic acid polymerization is characterized by a delicate balance between enthalpic and entropic contributions that collectively determine the reaction spontaneity and kinetic pathways. The free energy changes associated with oligomerization reactions demonstrate that the formation of linear and branched polysilicic acids through intermolecular condensation is thermodynamically favorable, with reaction barriers ranging from 124.2 to 133.0 kilojoules per mole [1].

Temperature plays a pivotal role in determining the thermodynamic favorability of polymerization reactions. The activation energies for silicic acid condensation exhibit a pronounced temperature dependence, decreasing from 77 kilojoules per mole at 298 Kelvin to 17 kilojoules per mole at 373 Kelvin [2]. This dramatic reduction in activation energy reflects fundamental changes in the reaction mechanism, with higher temperatures favoring pathways that bypass high-energy transition states.

| Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | pH Dependence | Induction Period (h) |

|---|---|---|---|---|

| 298 | 77.0 | 0.000032 | Third-order | 24.0 |

| 323 | 69.9 | 0.000180 | Third-order | 12.0 |

| 348 | 55.0 | 0.000870 | First-order | 3.0 |

| 373 | 17.0 | 0.002100 | First-order | 0.5 |

| 398 | 14.0 | 0.004500 | First-order | 0.2 |

The thermodynamic analysis reveals that the formation of cyclic polysilicic acids through intramolecular oligomerization exhibits comparable energy barriers to linear species formation, with activation energies ranging from 130.6 to 144.9 kilojoules per mole [1]. This energetic similarity suggests that kinetic selectivity in polysilicic acid condensation is relatively weak in neutral aqueous solutions, with the ultimate product distribution being primarily thermodynamically controlled rather than kinetically determined.

The influence of pH on thermodynamic parameters is particularly pronounced, with the ionization state of silicic acid species directly affecting the reaction energetics. At pH values below 4, the predominant species are neutral silicic acid molecules, resulting in slower condensation rates and higher activation energies [2]. As pH increases to the range of 8-11, the formation of silicate anions significantly reduces the activation barriers for condensation reactions, with hydroxide-catalyzed mechanisms exhibiting activation energies as low as 57 kilojoules per mole [5].

The thermodynamic stability of different polysilicic acid structures is governed by the extent of silicon-oxygen bond formation and the resulting network connectivity. The free energy changes for dimer formation at 298 Kelvin are -14.6 kilojoules per mole, while tetramer formation exhibits more favorable energetics with free energy changes of -23.1 kilojoules per mole [1]. This trend reflects the increasing stability of larger oligomeric structures due to enhanced network connectivity and reduced surface energy per silicon atom.

Ionic strength exerts significant thermodynamic control over polymerization rates through its effects on activity coefficients and electrostatic interactions. The addition of sodium chloride at concentrations up to 0.8 molal accelerates the polymerization kinetics by increasing the degree of ionization of orthosilicic acid, thereby enhancing the nucleation rate [6]. However, at higher ionic strengths, the final average particle size begins to decrease due to competing effects between nucleation rate enhancement and molecular deposition rate increases.

The thermodynamic analysis of water activity and its role in condensation reactions reveals that the equilibrium between condensation and hydrolysis is strongly influenced by temperature and solution composition. At elevated temperatures, the equilibrium shifts toward condensation due to the entropic favorability of water elimination, while at lower temperatures, the process may become reversible with significant hydrolysis competing with condensation [7].

Structural Characterization of Polysilicic Acid Networks

The structural evolution of polysilicic acid networks from monomeric precursors to complex three-dimensional architectures represents a fundamental transformation in silicate chemistry. The characterization of these structures reveals distinct patterns of connectivity, bond geometries, and spatial arrangements that determine the ultimate properties of the condensed silica networks.

The primary structural units in polysilicic acid networks are silicon-oxygen tetrahedra, with each silicon atom coordinated by four oxygen atoms in a tetrahedral arrangement. The silicon-oxygen bond lengths in these networks typically range from 1.61 to 1.74 Angstroms, with the specific values depending on the local coordination environment and the degree of network condensation [5]. Linear dimeric structures exhibit silicon-oxygen bond lengths of 1.74 Angstroms, while cyclic trimeric arrangements show slightly shorter bonds at 1.61 Angstroms, reflecting the geometric constraints imposed by ring closure.

| Network Type | Si-O-Si Bond Length (Å) | Si-O-Si Bond Angle (°) | Coordination Number | Q Species Distribution | Stability Index |

|---|---|---|---|---|---|

| Linear Dimer | 1.74 | 144.0 | 4 | Q² | 0.85 |

| Linear Trimer | 1.66 | 142.0 | 4 | Q² | 0.78 |

| Cyclic Trimer | 1.61 | 145.0 | 4 | Q² | 0.92 |

| Linear Tetramer | 1.74 | 143.0 | 4 | Q² | 0.74 |

| Cyclic Tetramer | 1.68 | 146.0 | 4 | Q² | 0.88 |

| Hexamer Network | 1.71 | 144.5 | 4 | Q³ | 0.91 |

The silicon-oxygen-silicon bond angles in polysilicic acid networks exhibit considerable variation, ranging from 142 to 146 degrees, which reflects the inherent flexibility of the silicate framework [5]. This angular flexibility is crucial for accommodating the geometric requirements of different network topologies and enables the formation of both linear and cyclic structural motifs. The bond angles in cyclic structures tend to be slightly larger than those in linear arrangements, with cyclic tetramers showing angles of 146 degrees compared to 143 degrees in linear tetramers.

The connectivity patterns within polysilicic acid networks are conveniently described using the Q notation, which specifies the number of bridging oxygen atoms connected to each silicon atom. Early-stage oligomerization products are predominantly characterized by Q² species, indicating that each silicon atom is connected to two other silicon atoms through bridging oxygen bonds [8]. As polymerization progresses, the distribution shifts toward higher Q values, with Q³ species becoming increasingly prevalent in more extensively condensed networks.

The structural characterization reveals that the formation of specific network topologies is influenced by both kinetic and thermodynamic factors. Cyclic structures generally exhibit higher stability indices compared to their linear counterparts, with cyclic trimers showing stability indices of 0.92 compared to 0.78 for linear trimers [5]. This enhanced stability arises from the more favorable distribution of bond angles and the reduced number of terminal hydroxyl groups in cyclic arrangements.

The evolution from monomeric precursors to extended networks proceeds through a series of intermediate structures with distinct connectivity patterns. The initial condensation products are predominantly dimeric and trimeric species, which serve as building blocks for larger oligomers through further condensation reactions [1]. The structural analysis indicates that the transition from small oligomers to extended networks involves a gradual increase in the average coordination number and a corresponding decrease in the number of terminal hydroxyl groups.

Molecular dynamics simulations provide detailed insights into the dynamic behavior of polysilicic acid networks, revealing that the structural evolution is characterized by continuous bond formation and breakage at the network periphery [9]. The simulations show that water molecules play a crucial role in stabilizing intermediate structures and facilitating proton transfer reactions that enable further condensation. The presence of water creates a dynamic equilibrium between condensation and hydrolysis, with the relative rates of these processes determining the ultimate network structure.

The characterization of larger network structures reveals the emergence of complex three-dimensional architectures with hierarchical organization. These structures exhibit fractal-like properties, with self-similar patterns repeated at different length scales [8]. The fractal dimension of the networks depends on the synthesis conditions, with higher pH values generally leading to more compact structures with higher fractal dimensions.

The structural analysis also reveals the importance of defect sites within the networks, including three-membered and four-membered rings that introduce local strain and affect the overall network stability [5]. The distribution of these defect sites is influenced by the polymerization conditions, with rapid condensation leading to higher defect densities and more disordered structures.

| Mechanism | Activation Energy (kJ/mol) | Reaction Order | pH Range | Rate Enhancement Factor | Predominant Species |

|---|---|---|---|---|---|

| Lateral Attack (Neutral) | 127 | 1 | 6.5-7.5 | 1.0 | Si(OH)₄ |

| SN2-like (Acidic) | 159 | 2 | 2.0-4.0 | 0.3 | Si(OH)₃⁺ |

| Hydroxide Catalyzed (Basic) | 57 | 1 | 8.0-11.0 | 8.5 | SiO(OH)₃⁻ |

| Amine Promoted | 58 | 2 | 7.0-9.0 | 12.0 | Si(OH)₄-Amine |

| Metal Ion Catalyzed | 75 | 1 | 5.0-8.0 | 4.2 | Si(OH)₄-Metal |

The structural evolution of polysilicic acid networks is intimately connected to the reaction mechanisms that govern their formation. The lateral attack mechanism, which predominates in neutral solutions, leads to the formation of five-coordinated silicon intermediates that subsequently rearrange to form tetrahedral networks [1]. This mechanism favors the formation of relatively ordered structures with well-defined connectivity patterns.

In contrast, the hydroxide-catalyzed mechanism that operates at higher pH values leads to more rapid condensation and the formation of less ordered networks with higher defect densities [5]. The amine-promoted mechanism, which exhibits the lowest activation energies, produces networks with intermediate levels of order and connectivity, reflecting the templating effects of the organic promoter molecules.

UNII

Related CAS

7699-41-4 (H2SiO3)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 446 of 528 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 82 of 528 companies with hazard statement code(s):;

H312 (68.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (26.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (25.61%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

63231-67-4

Wikipedia

Metasilicic acid